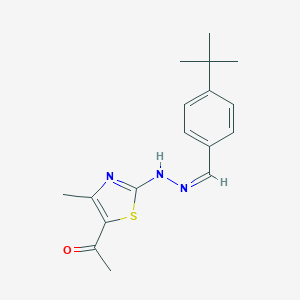![molecular formula C17H14Cl2N4O2S B254637 4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)
4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide, commonly known as DCTH, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DCTH is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA and proteins. DCTH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce cell death in a dose-dependent manner. DCTH has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCTH is its simplicity of synthesis, which makes it easily accessible for laboratory experiments. However, one of the limitations of DCTH is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DCTH. One potential direction is the development of new drugs based on the structure of DCTH. Another potential direction is the use of DCTH as a fluorescent probe for the detection of thiols in biological systems. Additionally, further research is needed to fully understand the mechanism of action of DCTH and its potential applications in various scientific research fields.
Conclusion:
In conclusion, DCTH is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. Its simplicity of synthesis and potential applications as a drug, fluorescent probe, and antimicrobial agent make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of DCTH involves the reaction of 3,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with 4-amino-1,2,4-triazole and a thiol reagent to produce the final product, DCTH. The synthesis of DCTH is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DCTH has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. DCTH has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems.
Propiedades
Fórmula molecular |
C17H14Cl2N4O2S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
4-[(E)-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-24-16-7-11(8-21-23-10-20-22-17(23)26)3-5-15(16)25-9-12-2-4-13(18)14(19)6-12/h2-8,10H,9H2,1H3,(H,22,26)/b21-8+ |
Clave InChI |
KPSBBRHTJYEFTR-ODCIPOBUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)
![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)